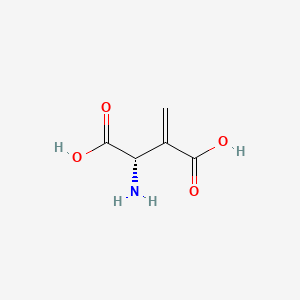

beta-Methyleneaspartate

Description

beta-Methyleneaspartate is a structural analog of L-aspartate, characterized by a methylene group (-CH₂-) substituted at the beta position of the aspartate backbone. This modification confers unique biochemical properties, particularly its role as a potent, irreversible inhibitor of cysteinesulfinate decarboxylase (CSD), a key enzyme in the metabolism of sulfur-containing amino acids like L-cysteinesulfinate . In vitro studies demonstrate that this compound inhibits CSD activity in liver and kidney tissues by >60% and 90%, respectively, though in vivo inhibition is reduced to ~40%, likely due to competing metabolic pathways or bioavailability limitations . Beyond its inhibitory effects, this compound alters the partitioning of L-cysteinesulfinate metabolism between transamination (producing pyruvate and sulfite) and decarboxylation (producing hypotaurine), shifting the balance toward transamination by approximately 3-fold . This dual role underscores its significance in studying amino acid metabolism and enzyme regulation.

Properties

CAS No. |

73650-42-7 |

|---|---|

Molecular Formula |

C5H7NO4 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(2S)-2-amino-3-methylidenebutanedioic acid |

InChI |

InChI=1S/C5H7NO4/c1-2(4(7)8)3(6)5(9)10/h3H,1,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |

InChI Key |

UAMWJYRYDNTFAQ-VKHMYHEASA-N |

SMILES |

C=C(C(C(=O)O)N)C(=O)O |

Isomeric SMILES |

C=C([C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C=C(C(C(=O)O)N)C(=O)O |

Other CAS No. |

73650-42-7 |

Synonyms |

eta-methylene-DL-aspartate beta-methyleneaspartate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

beta-Methyleneaspartate shares structural and functional similarities with other aspartate analogs but exhibits distinct biochemical behaviors due to its beta-substituted methylene group. Below is a comparative analysis:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Findings:

Enzyme Specificity: this compound uniquely irreversibly inhibits CSD, unlike L-aspartate, which is a substrate for both CSD and transaminases .

Metabolic Pathway Modulation :

- This compound reduces decarboxylation of L-cysteinesulfinate by inhibiting CSD, thereby redirecting flux toward transamination. This contrasts with L-aspartate, which participates in both pathways .

Structural Determinants of Activity :

- The beta-methylene group is critical for irreversible inhibition, whereas alpha-position modifications (e.g., methyl groups) abolish enzymatic recognition .

Research Implications and Limitations

- Therapeutic Potential: this compound’s inhibition of CSD could inform therapies for disorders linked to taurine deficiency or oxidative stress, as hypotaurine (a CSD product) is a precursor to the antioxidant taurine .

- Analytical Challenges : Discrepancies between in vitro and in vivo inhibition efficacy (e.g., 90% vs. 40%) suggest factors like tissue-specific enzyme isoforms or compensatory pathways may mitigate its effects .

- Comparative Insights : The inertness of alpha-methyl analogs underscores the importance of stereochemistry in enzyme-substrate interactions, aiding drug design for metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.